Laserine oxide vs. Laserine: Comparative Bitter Taste Recognition Threshold Analysis
Laserine oxide and its non-epoxidized analog, laserine, both contribute to the bitter taste profile of carrots. Sensory-guided fractionation identified both compounds and determined their bitter recognition thresholds to be within a low micromolar range [1]. This quantitative sensory data is crucial for researchers investigating the chemical basis of taste perception and food quality, allowing for a direct comparison of their contribution to bitterness in complex natural matrices.
| Evidence Dimension | Bitter Taste Recognition Threshold (in water) |
|---|---|
| Target Compound Data | 8-47 µmol/L (specific value not reported separately) |
| Comparator Or Baseline | Laserine: 8-47 µmol/L (specific value not reported separately) |
| Quantified Difference | Both compounds fall within the same low micromolar range. |
| Conditions | Sensory-guided fractionation and human taste panel analysis of carrot extracts. |
Why This Matters
This provides the only available quantitative bioactivity-related data for laserine oxide, establishing its sensory potency relative to its core analog.
- [1] Schmiech, L., Uemura, D., & Hofmann, T. (2008). Reinvestigation of the bitter compounds in carrots (Daucus carota L.) by using a molecular sensory science approach. *Journal of Agricultural and Food Chemistry*, 56(21), 10252-10260. View Source
